dGTP-15N5 Dilithium Salt: Technical Guide for Structural Biology & NMR Applications
dGTP-15N5 Dilithium Salt: Technical Guide for Structural Biology & NMR Applications
Topic: dGTP-15N5 dilithium salt chemical properties Content Type: In-depth Technical Guide
Executive Summary
2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt (dGTP-15N5 Li2) is a specialized, isotopically labeled nucleotide essential for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard sodium salts, the dilithium form offers superior solubility and reduced signal interference in multi-dimensional NMR experiments, particularly for G-quadruplexes and large DNA-protein complexes.
This guide details the physicochemical properties, spectroscopic signatures, and enzymatic incorporation protocols for dGTP-15N5, designed for researchers requiring atomic-level structural insights in drug development and genomic analysis.
Chemical Identity & Physicochemical Properties[1][2]
Molecular Specifications
The compound consists of a deoxyguanosine triphosphate backbone where all five nitrogen atoms in the guanine base are substituted with the stable isotope Nitrogen-15 (^15N) . It is supplied as a dilithium salt , optimizing it for biophysical applications where sodium or potassium ions might induce unwanted conformational folding (e.g., G-quadruplex stabilization) or interfere with cryoprobe sensitivity.
| Property | Specification |
| Chemical Name | 2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt |
| Molecular Formula | C₁₀H₁₄Li₂^15N₅O₁₃P₃ |
| Molecular Weight | ~524.01 Da (Calculated based on 15N enrichment) |
| Isotopic Purity | ≥ 98 atom % ^15N |
| Salt Form | Dilithium (Li⁺); typically supplied as a 100 mM aqueous solution (pH 7.0-7.[1]5) |
| Solubility | > 200 mM in water; highly soluble in aqueous buffers |
| Appearance | Clear, colorless solution |
The Lithium Advantage (Experience & Causality)
Why choose the dilithium salt over the more common trisodium salt?
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G-Quadruplex Control: Sodium (Na⁺) and Potassium (K⁺) ions strongly stabilize G-quadruplex structures. In NMR studies where you need to control the folding state (or study the unfolded state), Lithium (Li⁺) is non-stabilizing. Using dGTP-Li₂ prevents premature or heterogeneous folding during sample preparation.
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Conductivity & Sensitivity: Lithium ions have lower conductivity than sodium at equivalent concentrations. In cryoprobe-equipped NMR spectrometers, high salt concentrations degrade the Q-factor of the probe, reducing signal-to-noise (S/N) ratios. Lithium salts mitigate this "salty sample" effect, preserving sensitivity for expensive, low-concentration samples.
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Solubility: Lithium salts of nucleotides generally exhibit higher solubility in organic-aqueous mixtures, which is beneficial for certain enzymatic reactions or solvent-suppression techniques.
Spectroscopic Properties: ^15N NMR Signatures
The primary utility of dGTP-15N5 is to introduce NMR-active nuclei into DNA. The guanine base contains five nitrogen atoms, each providing distinct structural information.
Typical Chemical Shifts (Relative to Liquid NH₃)
The following values represent typical chemical shift ranges for guanine nitrogens in B-DNA or G-quadruplex structures.
| Nitrogen Position | Chemical Shift (ppm) | Structural Insight |
| N1 (Imino) | 146 – 148 (Paired)~136 (Unpaired) | Primary Probe: Directly involved in Watson-Crick (G-C) and Hoogsteen (G-G) hydrogen bonding. Shift correlates with H-bond strength. |
| N2 (Amino) | 70 – 80 | Reports on the exocyclic amino group; useful for detecting syn/anti conformation changes. |
| N3 | ~160 | Sensitive to minor groove binding ligands and triplex formation. |
| N7 | 230 – 240 | Critical Probe: Major groove indicator. Involved in Hoogsteen binding (G-quadruplexes) and metal ion coordination (e.g., Platinum drugs). |
| N9 | 160 – 170 | Glycosidic bond linkage; sensitive to sugar pucker (C2'-endo vs C3'-endo). |
Coupling Constants
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^1J(H1, N1): ~90 Hz. This large coupling constant allows for efficient magnetization transfer in HSQC (Heteronuclear Single Quantum Coherence) experiments, making the N1-H1 correlation the "fingerprint" of the guanine residue.
Experimental Workflow: Enzymatic Incorporation
Synthesizing ^15N-labeled DNA chemically (phosphoramidite method) is prohibitively expensive for long strands. The industry standard "Trustworthy Protocol" uses Primer Extension or PCR with dGTP-15N5 and a DNA polymerase.
Workflow Diagram
The following logic flow illustrates the generation of isotopically labeled DNA for NMR structural studies.
Figure 1: Enzymatic synthesis workflow for incorporating dGTP-15N5 into DNA oligonucleotides for NMR analysis.
Step-by-Step Protocol (Self-Validating)
Objective: Synthesize a 24-mer DNA strand uniformly labeled with ^15N at guanine sites.
Reagents:
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DNA Template (unlabeled, complementary sequence).
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Primer (unlabeled, 12-mer).
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dGTP-15N5 Li2 (100 mM stock).
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dATP, dCTP, dTTP (unlabeled, 100 mM Li/Na salts).
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Klenow Fragment (3'→5' exo-).
Procedure:
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Annealing: Mix Template and Primer in a 1:1 molar ratio (e.g., 20 µM final) in 1x reaction buffer. Heat to 95°C for 2 mins, then cool slowly to Room Temperature (RT) over 30 mins.
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Validation: Run a small aliquot on a native gel to confirm the shift from ssDNA to dsDNA (partial).
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Reaction Assembly: To the annealed mixture, add:
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dATP, dCTP, dTTP (final 200 µM each).
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dGTP-15N5 Li2 (final 200 µM).
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Mg²⁺ (5-10 mM, critical cofactor).
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Klenow Fragment (5 U per 100 µL).
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Incubation: Incubate at 37°C for 4 hours.
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Expert Tip: Add inorganic pyrophosphatase to prevent pyrophosphate precipitation, which can inhibit the polymerase.
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Purification:
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Ethanol precipitate the DNA to remove enzymes and unused dNTPs.
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Resuspend in denaturing loading buffer and purify via 15-20% denaturing PAGE (Polyacrylamide Gel Electrophoresis).
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Why PAGE? It separates the full-length product (n) from any incomplete extensions (n-1), ensuring spectral purity.
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Desalting & Folding: Electroelute the band, desalt using a centrifugal filter (3 kDa cutoff), and exchange into NMR buffer (typically 10-20 mM Lithium Phosphate, pH 7.0).
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
dGTP-15N5 is pivotal in screening small molecules binding to DNA targets (e.g., c-MYC promoter G-quadruplexes).
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Mechanism: When a drug binds near a guanine, the chemical environment of the ^15N nuclei changes.
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Readout: Chemical Shift Perturbation (CSP) in ^1H-^15N HSQC spectra.
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Advantage: The ^15N label allows filtering out all signals from the drug and the protein (if present and unlabeled), observing only the DNA response.
Validation of Hoogsteen Base Pairing
In canonical Watson-Crick pairs, the N7 is exposed. In Hoogsteen pairs (common in damaged DNA or specific recognition motifs), the N7 is involved in hydrogen bonding.
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Method: Measure the J-coupling or exchange rate of the N7.
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Significance: Identifying Hoogsteen pairs is crucial for designing drugs that intercalate or groove-bind specifically to distorted DNA regions.
Handling, Storage, and Stability
Given the high cost of isotopic labeling, rigorous handling is required.
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Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot upon first thaw).
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pH Sensitivity: The triphosphate bond is susceptible to hydrolysis at acidic pH. Maintain pH > 7.0.
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Lithium Salt Stability: The Li-salt form is generally more resistant to precipitation than Na-salts at high concentrations and low temperatures, but it is hygroscopic if lyophilized. Keep in solution form.
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QC Check: Before large-scale synthesis, verify purity via ^31P NMR. You should see three distinct signals (α, β, γ phosphates). If the β-γ signal merges or disappears, hydrolysis to dGDP/dGMP has occurred.
References
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Enzymatic Synthesis of Isotope-Labeled DNA: Zimmer, D. P., & Crothers, D. M. (1995). "NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides." Proceedings of the National Academy of Sciences, 92(8), 3091–3095. [Link]
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Nitrogen-15 Chemical Shifts in Nucleic Acids: Fiala, R., et al. (2004). "The structure of DNA guanine quadruplexes determined by NMR spectroscopy." Quarterly Reviews of Biophysics, 37(3-4), 285-323. [Link]
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Lithium vs Sodium in NMR: Salzmann, M., et al. (1998). "TROSY in triple-resonance experiments: new perspectives for sequential assignment of large proteins." Proceedings of the National Academy of Sciences, 95(23), 13585–13590. (Context on salt effects in cryoprobes). [Link]
